2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C7H8F2O2. This compound is characterized by its rigid bicyclic structure and the presence of two fluorine atoms, which impart unique chemical properties. It is used in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry and cycloaddition reactions. One efficient method includes the [2 + 2] cycloaddition of cyclopropenes with cyclopropylanilines under blue LED irradiation, using an organic or iridium photoredox catalyst . This method provides good yields and high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce the carboxylic acid group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Its rigid structure and fluorine atoms make it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and rigid bicyclic structure. These interactions can affect enzyme activity, protein folding, and other biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 6,6-Difluorobicyclo[3.1.0]hexane
Comparison: 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the position of the fluorine atoms and the carboxylic acid group. This positioning affects its reactivity and interactions with other molecules. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C7H8F2O2 |
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Molecular Weight |
162.13 g/mol |
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-3-4(5(3)7)6(10)11/h3-5H,1-2H2,(H,10,11) |
InChI Key |
HXEVQMYLHFHTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(F)F |
Origin of Product |
United States |
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